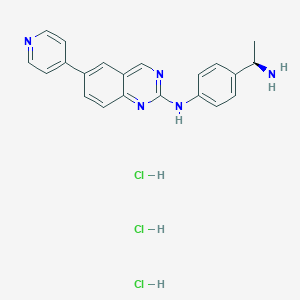
(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride is a useful research compound. Its molecular formula is C21H22Cl3N5 and its molecular weight is 450.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine trihydrochloride is a quinazoline derivative with significant potential in biomedical applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
- Molecular Formula : C21H19N5
- Molecular Weight : 341.41 g/mol
- CAS Number : 1213700-07-2
The compound exhibits multiple mechanisms of action, primarily through its interactions with ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). These transporters are crucial in mediating drug resistance in cancer cells.
- BCRP Inhibition : Recent studies indicate that quinazolinamine derivatives, including this compound, can inhibit BCRP, leading to increased accumulation of chemotherapeutic agents like mitoxantrone in resistant cancer cells. This action is facilitated by competitive substrate interactions and stimulation of ATP hydrolysis by BCRP .
- P-gp Modulation : The compound also shows potential as a dual inhibitor of both BCRP and P-gp, which are critical for overcoming multidrug resistance (MDR) in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structural configuration. Variations at the 2- and 4-positions of the quinazoline core have been shown to significantly influence antiproliferative efficacy:
- Substituent Effects : Alkyl groups at the 4-position generally decrease antiproliferative activity, while specific aromatic substitutions enhance it .
- Binding Affinity : Compounds that effectively bind to the colchicine site on tubulin demonstrate stronger inhibition of microtubule polymerization, which is essential for cancer cell division .
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.1 - 0.3 | Tubulin inhibition |
| MCF7 (Breast) | 0.2 - 0.5 | ABC transporter modulation |
| HeLa (Cervical) | 0.3 - 0.6 | Microtubule disruption |
These results indicate that the compound possesses potent antiproliferative activity across multiple tumor types.
Case Studies
- In Vitro Studies : An investigation into the compound's effects on H460/MX20 cells demonstrated a significant reduction in cell viability when treated with this compound, correlating with its ability to inhibit both BCRP and P-gp activities .
- Combination Therapies : Combining this quinazoline derivative with established chemotherapeutics has shown promising results in enhancing drug sensitivity in resistant cancer models, suggesting its potential utility in combination therapy strategies .
Propiedades
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5.3ClH/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16;;;/h2-14H,22H2,1H3,(H,24,25,26);3*1H/t14-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDTVXYPULYWPC-XJCLVHIMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














